
(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid
Descripción general
Descripción
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group. They are commonly used in organic synthesis due to their stability and ease of handling .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds. For example, phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids can be used as reactants in various coupling reactions, such as Suzuki-Miyaura coupling . They can also react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
Phenylboronic acid, a type of boronic acid, is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
Sensor Technologies
Boronic acid derivatives are instrumental in developing sensor technologies for detecting biological and chemical substances. For example, the study on phenyl boronic acids grafted onto polyethylene glycol-wrapped carbon nanotubes illustrates their application in saccharide recognition, revealing a structure-function relationship that affects photoluminescence quantum yield and thus sensing efficiency (Mu et al., 2012). Another research demonstrated the use of a pH-responsive fluorescence probe based on morpholinomethyl phenyl boronic acid for detecting trace-level organophosphorus pesticides in fruit juices, highlighting its potential in food safety and environmental monitoring (Zhao et al., 2021).
Biological Activities
Boronic acid compounds also exhibit various biological activities, including antibacterial, antioxidant, and anticancer properties. A study on the synthesis and biological activity assessment of a novel boron-based compound derived from quercetin and phenyl boronic acid demonstrated significant antioxidant and cytotoxic effects against cancer cell lines, suggesting its utility in pharmaceutical and cosmetic industries (Temel et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The SM coupling reaction, in which (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties, along with the mild and functional group tolerant reaction conditions of the SM coupling, may impact the bioavailability of the compound .
Result of Action
The result of the action of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the efficacy of the compound . Additionally, the stability of the compound may be influenced by environmental conditions .
Safety and Hazards
Propiedades
IUPAC Name |
(3-fluoro-4-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO5S/c12-9-7-8(11(14)15)1-2-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIWFPHRSFCXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



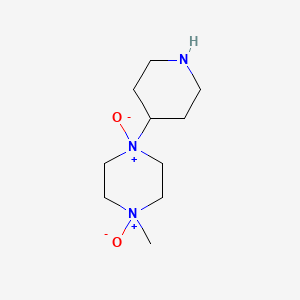
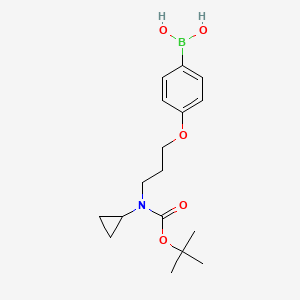
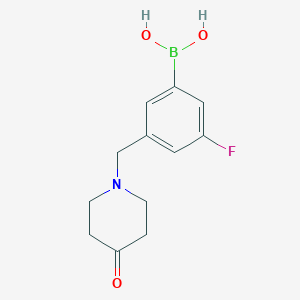
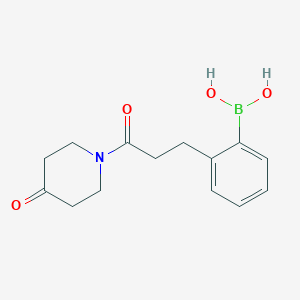

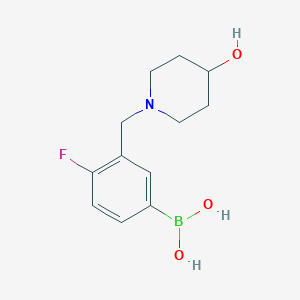
![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
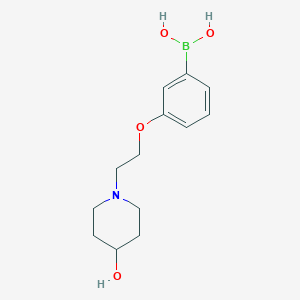
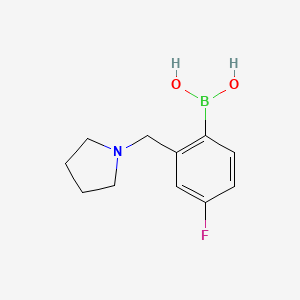
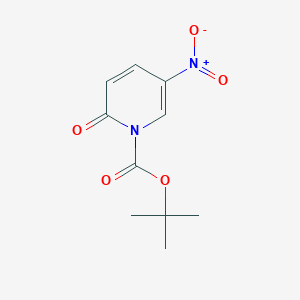

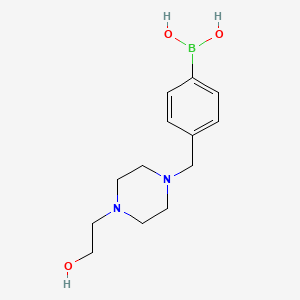
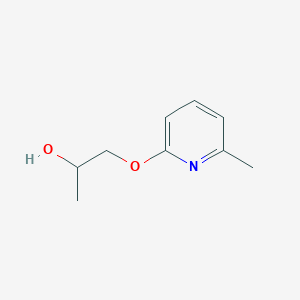
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)